2-(2-呋喃甲酰基)-4(5)-(2-呋喃基)-1H-咪唑

描述

Synthesis Analysis

The synthesis of FFI can be accomplished through a multi-step chemical process starting from 2-acetylfuran. A key step in the synthesis involves the rearrangement of hydrazinium bromide in refluxing methanol, leading to the formation of FFI. This method provides a straightforward approach to synthesizing FFI and highlights its accessibility for further chemical investigations and applications (Rho, Lankin, Lankin, & Shih, 2010).

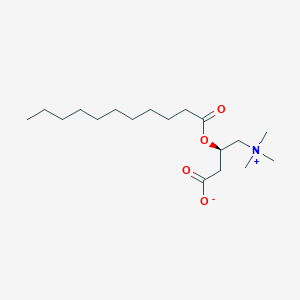

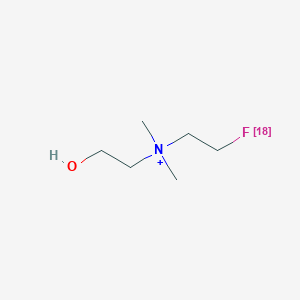

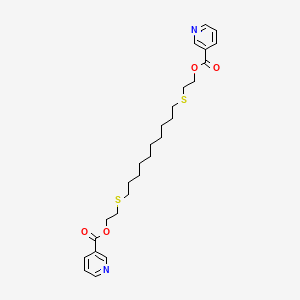

Molecular Structure Analysis

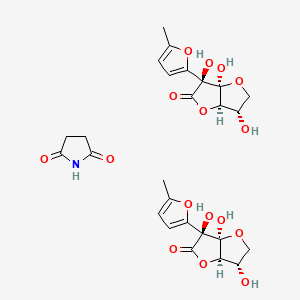

The molecular structure of FFI has been examined through various spectroscopic techniques. Collisional spectroscopy, in particular, has been used to directly determine FFI without the need for sample derivatization and chromatographic separation, showcasing its unique structural features and facilitating its identification in complex mixtures (Pelli, Sturaro, Traldi, Lapolla, Poli, Fedele, & Crepaldi, 1988).

Chemical Reactions and Properties

FFI has been implicated in the formation of advanced glycosylation end products, with studies suggesting it may not directly derive from Amadori products but rather from the interaction of ammonia and furosine, by-products of acid-hydrolyzed glycated proteins. This indicates that FFI's chemical reactions and properties are closely tied to its formation and presence in biological systems, particularly in the context of protein glycation and potential cross-linking within proteins (Njoroge, Fernandes, & Monnier, 1988).

Physical Properties Analysis

FFI exhibits unique physical properties, such as fluorescence, which have been utilized in its identification and analysis. The compound's luminescent properties, for instance, can be investigated through its synthesis and subsequent interaction with various solvents, revealing insights into its behavior under different conditions and potential applications in materials science (Zhang, Zhao, Chen, Chen, Chang, Zhang, & Hua, 2015).

科学研究应用

光谱和化学分析

2-(2-呋喃甲酰基)-4(5)-(2-呋喃基)-1H-咪唑 (FFI) 已被确定为蛋白质与葡萄糖孵育过程中物理化学变化的关键中间体。通过碰撞光谱可以促进从 B-聚(L-赖氨酸)和 B-白蛋白等蛋白质的酸水解产物中直接测定,而不需要样品衍生化和色谱分离 (Pelli 等,1988)。此外,FFI 已通过从 2-乙酰呋喃开始的三步法合成,突出了其化学合成应用 (Rho 等,1997)。

糖化和蛋白质修饰研究

在糖化组蛋白中检测到 FFI,表明葡萄糖与组蛋白赖氨酸残基结合,这对于理解生物系统中的蛋白质修饰至关重要 (Liebich 等,1993)。此外,对糖化 α-叔丁氧羰基赖氨酸形成 FFI 的研究导致了对其形成机制和在晚期糖化终产物中的意义的深入了解 (Njoroge 等,1988)。

晚期糖化终产物 (AGE) 研究

已通过放射免疫测定的发展探索了 FFI 作为 AGE 的作用,从而加深了我们对 AGE-蛋白质相互作用的理解,这对于糖尿病并发症和衰老具有重要意义 (Nakayama 等,1988)。在与葡萄糖进行美拉德反应的蛋白质中检测到它,进一步强调了它在 AGE 研究中的重要性 (Chang 等,1985)。

质谱法在糖尿病并发症中的应用

质谱法已被用来研究糖化白蛋白和聚赖氨酸中的 FFI,有助于理解糖尿病的长期并发症 (Lapolla 等,1991)。

安全和危害

未来方向

属性

IUPAC Name |

furan-2-yl-[5-(furan-2-yl)-1H-imidazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(10-4-2-6-17-10)12-13-7-8(14-12)9-3-1-5-16-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZNJXJLTVYBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(N2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238374 | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

CAS RN |

91037-91-1 | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1217464.png)

![S-[2-[2-[(2-benzoylsulfanylacetyl)amino]ethylamino]-2-oxoethyl] benzenecarbothioate](/img/structure/B1217478.png)